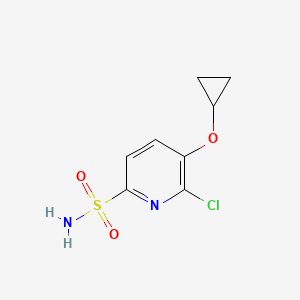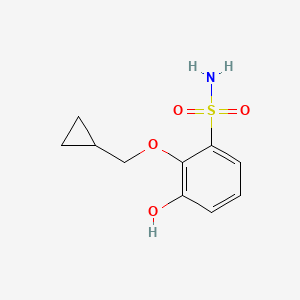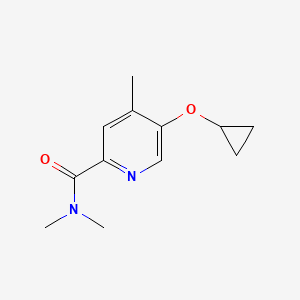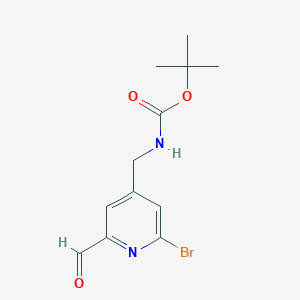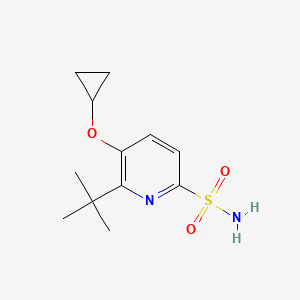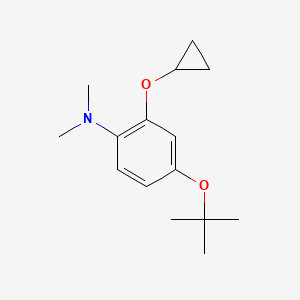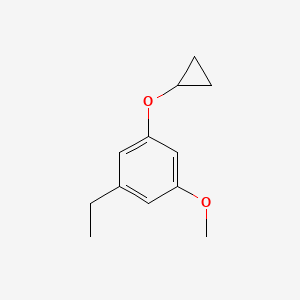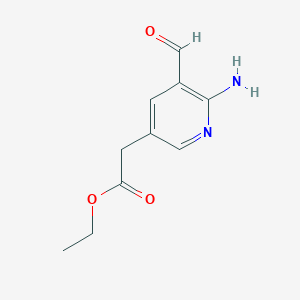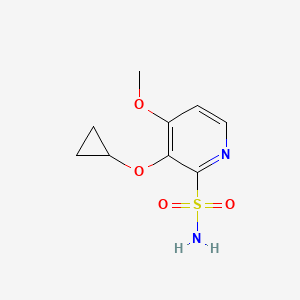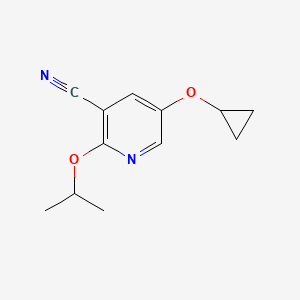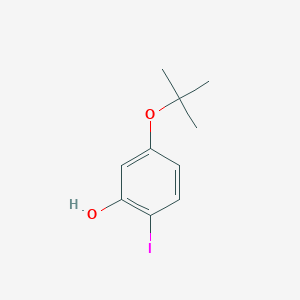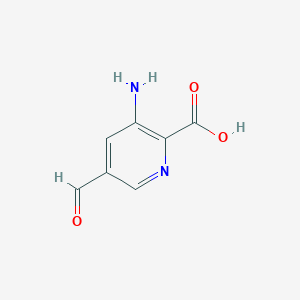
3-Amino-5-formylpyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-formylpyridine-2-carboxylic acid is an organic compound with the molecular formula C7H6N2O3 and a molecular weight of 166.13 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-formylpyridine-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-2-pyridinecarboxylic acid with formic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Amino-5-carboxypyridine-2-carboxylic acid.
Reduction: 3-Amino-5-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Aplicaciones Científicas De Investigación
3-Amino-5-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-Amino-5-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-2-pyridinecarboxylic acid: Lacks the formyl group at the 5-position.
5-Formyl-2-pyridinecarboxylic acid: Lacks the amino group at the 3-position.
3-Amino-5-hydroxymethylpyridine-2-carboxylic acid: Contains a hydroxymethyl group instead of a formyl group.
Uniqueness
3-Amino-5-formylpyridine-2-carboxylic acid is unique due to the presence of both an amino group and a formyl group on the pyridine ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C7H6N2O3 |
|---|---|
Peso molecular |
166.13 g/mol |
Nombre IUPAC |
3-amino-5-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O3/c8-5-1-4(3-10)2-9-6(5)7(11)12/h1-3H,8H2,(H,11,12) |
Clave InChI |
ZXLKYOQTNCEFCP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)C(=O)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



